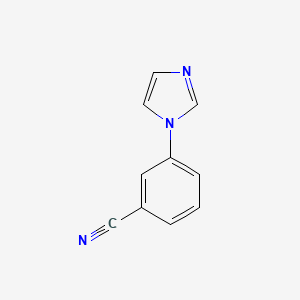

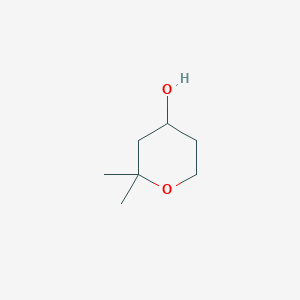

![molecular formula C9H10N2O3S B1309625 [2-(2-Oxopyrrolidin-1-yl)-thiazol-4-yl]-essigsäure CAS No. 848658-78-6](/img/structure/B1309625.png)

[2-(2-Oxopyrrolidin-1-yl)-thiazol-4-yl]-essigsäure

Übersicht

Beschreibung

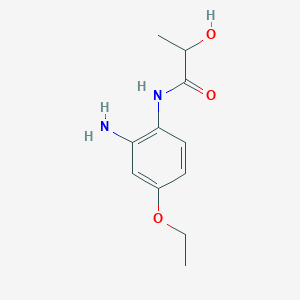

[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid is a useful research compound. Its molecular formula is C9H10N2O3S and its molecular weight is 226.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

PDE4B-Inhibitor-Synthese

Diese Verbindung wird als Reagenz bei der Herstellung von Pyrazolopyridinen verwendet, die potente Inhibitoren der Phosphodiesterase 4B (PDE4B) sind. PDE4B ist ein Enzym, das eine entscheidende Rolle bei Entzündungs- und Immunreaktionen spielt. Die Hemmung dieses Enzyms kann therapeutische Wirkungen bei Erkrankungen wie Asthma, COPD und verschiedenen entzündlichen Erkrankungen haben .

Anti-Amnesie-Mittel

Es dient als Vorläufer bei der Synthese von Benzochinolizidin- und Benzoindolizidin-Derivaten, die antiamnesische Eigenschaften aufweisen. Diese Derivate könnten potenziell zur Behandlung von Gedächtnisstörungen im Zusammenhang mit neurologischen Erkrankungen verwendet werden .

Cholin-Aufnahme-Verstärker

Die Verbindung ist auch an der Synthese von (Acylamino)acridinen beteiligt, die als Cholin-Aufnahme-Verstärker wirken. Die Steigerung der Cholin-Aufnahme ist vorteilhaft bei der Behandlung von Krankheiten wie Alzheimer, bei denen die Cholin-Spiegel im Gehirn erschöpft sind .

Zerebroprotektive Wirkungen

Derivate dieser Verbindung, wie z. B. 2-(2-Oxopyrrolidin-1-yl)acetamid, sind dafür bekannt, psychotrope und zerebroprotektive Wirkungen zu haben. Medikamente auf Basis dieser Derivate werden häufig zur Behandlung von Erkrankungen des zentralen Nervensystems und des zerebrovaskulären Systems eingesetzt .

Proteomforschung

[2-(2-Oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]essigsäure ist auch ein Spezialprodukt, das in der Proteomforschung eingesetzt wird. Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen .

Safety and Hazards

Zukünftige Richtungen

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Further modifications could be made to investigate how the chiral moiety influences kinase inhibition . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s likely that the compound interacts with its targets through the formation of hydrogen bonds and other non-covalent interactions .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, including those involved in inflammation and pain perception .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been reported to have various effects, including anti-inflammatory and analgesic effects .

Biochemische Analyse

Biochemical Properties

[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid and COX-2 results in the inhibition of the enzyme’s activity, which can modulate inflammatory processes. Additionally, this compound may interact with other biomolecules, such as transport proteins, affecting their function and distribution within the cell.

Cellular Effects

The effects of [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in the inflammatory response, thereby altering the cell’s behavior and function . Furthermore, [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid involves several key interactions at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, its binding to COX-2 results in the inhibition of the enzyme’s catalytic activity, reducing the production of pro-inflammatory mediators . Additionally, [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of COX-2 activity and altered gene expression patterns.

Dosage Effects in Animal Models

The effects of [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity, without causing significant toxicity . At higher doses, [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with multiple biomolecules and the disruption of normal cellular processes.

Metabolic Pathways

[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing the levels of various metabolites . For example, the compound can affect the metabolism of fatty acids and amino acids by modulating the activity of key metabolic enzymes. These interactions can lead to changes in metabolic flux and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid may be transported into cells via specific membrane transporters, where it can then interact with intracellular targets.

Subcellular Localization

The subcellular localization of [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biological effects.

Eigenschaften

IUPAC Name |

2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c12-7-2-1-3-11(7)9-10-6(5-15-9)4-8(13)14/h5H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIZCAWAWGTRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249209 | |

| Record name | 2-(2-Oxo-1-pyrrolidinyl)-4-thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848658-78-6 | |

| Record name | 2-(2-Oxo-1-pyrrolidinyl)-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848658-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Oxo-1-pyrrolidinyl)-4-thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

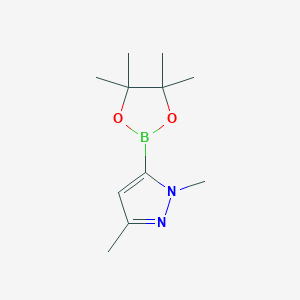

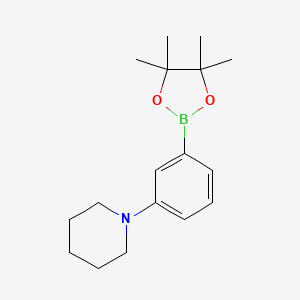

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1309573.png)

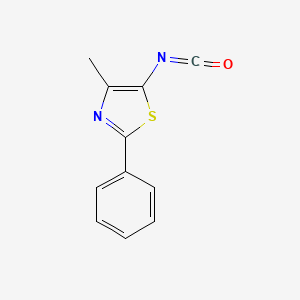

![Imidazo[2,1-b]thiazol-6-ylmethanol](/img/structure/B1309577.png)